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Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family,

recognized for its exceptional photostability, high fluorescence quantum yield, and strong

absorption.[1][2][3] These characteristics make it an ideal label for a wide range of applications

in molecular biology, diagnostics, and drug development, including fluorescence in-situ

hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.

[1][2][4] This document provides detailed protocols for the covalent conjugation of ATTO 565 to

oligonucleotides modified with a primary aliphatic amine, a robust and widely used method for

producing fluorescently labeled nucleic acids.[5][6]

The conjugation process relies on the reaction between an N-hydroxysuccinimide (NHS) ester

of ATTO 565 and a primary amine group on the oligonucleotide.[5][7] This amine group can be

incorporated at the 5' or 3' terminus, or internally within the sequence during oligonucleotide

synthesis.[5][8] The resulting amide bond is highly stable, ensuring a permanent attachment of

the fluorescent dye to the oligonucleotide.[5][7]

Principle of the Reaction

The labeling chemistry is a nucleophilic acyl substitution. The primary aliphatic amine on the

oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This

leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a

byproduct.[5][7] The reaction is most efficient in a slightly alkaline environment, with a pH range

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15136913?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Note_and_Protocol_for_Labeling_Amino_Modified_Oligonucleotides_with_Atto_565_NHS_Ester.pdf
https://www.biosyn.com/oligonucleotideproduct/atto-565-oligonucleotide-dye-labeling.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://www.benchchem.com/pdf/Application_Note_and_Protocol_for_Labeling_Amino_Modified_Oligonucleotides_with_Atto_565_NHS_Ester.pdf
https://www.biosyn.com/oligonucleotideproduct/atto-565-oligonucleotide-dye-labeling.aspx
https://oligos.biosearchtech.com/support/resources/oligo-modifications/atto-565
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Amine_Modified_Oligonucleotides_with_NHS_Esters.pdf
https://rna.bocsci.com/products-services/oligo-fluorescent-labeling.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Amine_Modified_Oligonucleotides_with_NHS_Esters.pdf
https://www.glenresearch.com/reports/gr32-26
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Amine_Modified_Oligonucleotides_with_NHS_Esters.pdf
https://www.genelink.com/newsite/products/mod_detail.asp?modid=315
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Amine_Modified_Oligonucleotides_with_NHS_Esters.pdf
https://www.glenresearch.com/reports/gr32-26
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Amine_Modified_Oligonucleotides_with_NHS_Esters.pdf
https://www.glenresearch.com/reports/gr32-26
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of 8.0 to 9.0, which ensures that the primary amine is deprotonated and thus sufficiently

nucleophilic.[1][9][10]
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Figure 1: Reaction mechanism for conjugating ATTO 565 NHS ester to an amino-modified
oligonucleotide.

Quantitative Data
Spectroscopic Properties of ATTO 565
The following table summarizes the key optical properties of the ATTO 565 dye, which are

crucial for experimental setup and data analysis.

Property Value Reference

Maximum Absorption (λmax) 563 nm [3][4]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [2][4]

Maximum Emission (λem) 592 nm [2][4]

Fluorescence Quantum Yield ~90% [3]

Recommended Quencher BHQ®-2 [4]

Recommended Reaction Parameters
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Successful conjugation depends on optimizing several key parameters. The table below

provides recommended starting conditions.

Parameter Recommended Value Notes

Reaction Buffer
0.1 M Sodium Bicarbonate or

Sodium Borate

Buffers containing primary

amines (e.g., Tris) must be

avoided as they compete with

the oligonucleotide for the

NHS ester.[5][11]

pH 8.0 - 9.0

Optimal for ensuring the amine

is deprotonated and reactive.

[9][10] Below this range, the

reaction is slow; above it, NHS

ester hydrolysis increases.[5]

[12]

Molar Ratio (Dye:Oligo) 5-10 fold molar excess of dye

A surplus of the dye helps

drive the reaction to

completion. This may require

optimization.[1]

Oligonucleotide Concentration 0.1 - 0.8 mM

Higher concentrations can

improve reaction kinetics.[1]

[13]

Reaction Time 1 - 2 hours (up to overnight)

The reaction is often complete

within 30 minutes, but longer

times can ensure higher

efficiency.[1][11]

Temperature Room Temperature (~25°C) [13]

Light Conditions Protected from light

Fluorescent dyes are

susceptible to photobleaching.

[13]

Detailed Experimental Protocols
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This section provides a comprehensive methodology for labeling amino-modified

oligonucleotides with ATTO 565 NHS ester.

Materials and Equipment
Reagents:

Amino-modified oligonucleotide (lyophilized)

ATTO 565 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][12]

Sodium Bicarbonate (NaHCO₃) or Sodium Borate (Na₂B₄O₇·10H₂O)[13][14]

Nuclease-free water

3 M Sodium Acetate (NaOAc), pH 5.2[5]

100% Ethanol (cold, -20°C)[5]

70% Ethanol (cold, -20°C)[5]

Gel filtration resin (e.g., Sephadex G-25)

Elution buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)

Equipment:

Microcentrifuge

Vortex mixer

Laboratory shaker[13]

UV-Vis Spectrophotometer

Pipettes and nuclease-free tips
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Microcentrifuge tubes (1.5 mL or 2.0 mL)

Gel filtration columns

Reagent Preparation
0.1 M Sodium Bicarbonate Buffer (pH 8.5): Dissolve 84 mg of sodium bicarbonate in 9 mL of

nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 10 mL

with nuclease-free water. Filter sterilize and store at 4°C.

Amino-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized oligonucleotide in

the 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of approximately 0.1-

0.5 mM.[1][13] For example, dissolve 10 nmol of the oligo in a final volume of 100 µL.

ATTO 565 NHS Ester Stock Solution: ATTO 565 NHS ester is moisture-sensitive.[1] Allow the

vial to warm to room temperature before opening. Immediately before use, prepare a 10

mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]

Experimental Workflow: Conjugation Reaction
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Figure 2: Workflow for the conjugation of ATTO 565 to an amino-modified oligonucleotide.
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Procedure:

In a microcentrifuge tube, add the dissolved amino-modified oligonucleotide.

Add the calculated volume of the ATTO 565 NHS ester stock solution to achieve a 5-10 fold

molar excess.

Gently vortex the tube to mix the contents.

Incubate the reaction for 1-2 hours at room temperature on a laboratory shaker.[13] Ensure

the tube is covered with aluminum foil to protect the dye from light.[13]

Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye and the NHS byproduct, which can interfere

with downstream applications.[5][15] HPLC is the most effective method for achieving high

purity, but ethanol precipitation and gel filtration are common and effective alternatives.[6][13]

[16]
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Figure 3: Comparison of common purification workflows for labeled oligonucleotides.

Protocol A: Ethanol Precipitation This method is effective for removing the bulk of the unreacted

small-molecule dye.[5]

To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[5]

Add 3 volumes of cold 100% ethanol. Mix well.
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Incubate at -20°C for at least 30 minutes.[5]

Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.[5]

Carefully decant the supernatant which contains the unreacted dye.

Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.

Decant the supernatant, and briefly air-dry the pellet. Do not over-dry.

Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol B: Gel Filtration (Desalting Column) This method separates the larger labeled

oligonucleotide from the smaller unreacted dye molecules.

Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or TE buffer

according to the manufacturer's instructions.

Carefully load the entire reaction mixture onto the top of the column resin.

Elute the sample with buffer. The labeled oligonucleotide will travel faster through the column

and elute first. The free dye will be retained longer.

Collect fractions and identify the fractions containing the labeled oligonucleotide by their

color and by measuring absorbance.

Pool the fractions containing the purified conjugate.

Characterization and Quality Control
The concentration and degree of labeling (DOL) can be determined using a UV-Vis

spectrophotometer.

Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 563 nm

(A₅₆₃).

Calculate the concentration of the oligonucleotide using the following formula:

Corrected A₂₆₀ = A₂₆₀ - (A₅₆₃ × CF₂₆₀)
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Where CF₂₆₀ is the correction factor for the absorbance of ATTO 565 at 260 nm. For

ATTO 565, this value is approximately 0.34.

Oligo Concentration (M) = Corrected A₂₆₀ / ε₂₆₀

Where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide at 260 nm (provided

by the oligo manufacturer).

Calculate the concentration of the ATTO 565 dye:

Dye Concentration (M) = A₅₆₃ / ε₅₆₃

Where ε₅₆₃ is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration / Oligo Concentration

A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with

one dye molecule.

Troubleshooting
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Problem Potential Cause(s) Suggested Solution(s)

Low Labeling Efficiency
1. Inactive NHS ester due to

hydrolysis.

1. Use anhydrous DMSO and

prepare the dye stock solution

immediately before use.[5]

Ensure the NHS ester vial is

warmed to room temperature

before opening.

2. Incorrect pH of the reaction

buffer.

2. Verify the pH of the reaction

buffer is between 8.0 and 9.0.

[5][9]

3. Presence of competing

amines (e.g., Tris buffer).

3. Use a non-nucleophilic

buffer like sodium bicarbonate

or borate.[5][12] If the oligo is

in Tris, purify it first by ethanol

precipitation or dialysis.

Multiple Products or Smearing

on Gel

1. Multiple amine groups on

the oligonucleotide.

1. If single labeling is desired,

ensure the starting

oligonucleotide has only one

amine modification.

2. Degradation of the

oligonucleotide or dye.

2. Handle reagents carefully,

use nuclease-free water and

tubes, and protect the dye

from light.

High Background

Fluorescence

1. Incomplete removal of

unreacted dye.

1. Repeat the purification step.

For higher purity, use HPLC.

[16] Butanol extraction can

also be an effective method for

removing free dye.[15][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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